molecular formula C26H16N2O6 B4752146 N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide

N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide

Cat. No. B4752146
M. Wt: 452.4 g/mol
InChI Key: WMBQUHXELVGIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide, also known as BCT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCT is a heterocyclic compound that contains two chromenyl moieties and a terephthalic acid moiety. The compound has a molecular formula of C32H18N2O6 and a molecular weight of 530.49 g/mol.

Mechanism of Action

The mechanism of action of N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide is not well understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide inhibits the growth of cancer cells by inducing apoptosis. N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has also been shown to have antibacterial properties, inhibiting the growth of various bacterial strains. In addition, N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide in lab experiments is its high solubility in organic solvents, making it easy to work with. N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide is also relatively stable under normal laboratory conditions, making it a good candidate for long-term studies. However, one limitation of using N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route of N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide for maximum efficacy. Another area of interest is its potential use as an antibacterial agent. Studies are needed to determine the spectrum of activity of N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide against various bacterial strains. In addition, further studies are needed to investigate the mechanism of action of N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide and its potential side effects.

Scientific Research Applications

N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has been extensively studied for its potential applications in various fields. In the field of medicine, N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has been shown to have anticancer properties, inhibiting the growth of cancer cells by inducing apoptosis. N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has also been studied for its potential use as an antibacterial agent, with promising results. In addition, N,N'-bis(2-oxo-2H-chromen-6-yl)terephthalamide has been shown to have antioxidant properties, protecting cells from oxidative stress.

properties

IUPAC Name

1-N,4-N-bis(2-oxochromen-6-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-11-5-17-13-19(7-9-21(17)33-23)27-25(31)15-1-2-16(4-3-15)26(32)28-20-8-10-22-18(14-20)6-12-24(30)34-22/h1-14H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBQUHXELVGIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(2-oxo-2H-chromen-6-yl)benzene-1,4-dicarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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